4,4'-Dimethoxy-2,2'-bipyridine

Biosensors Electrocatalysis Glucose Oxidation

Choose 4,4'-dimethoxy-2,2'-bipyridine for precise electronic tuning of transition metal complexes. Its electron-donating 4,4'-methoxy groups shift reduction potentials more negative and enable blue‑shifted emission versus unsubstituted bipyridine. Essential for osmium‑based glucose sensors operating at +150 mV vs SCE, copper catalysts for aqueous alcohol oxidation, and spectral engineering in OLEDs. Differentiable from generic bipyridine by its tunable redox and photophysical properties. Secure consistent, high‑purity ligand for your advanced research.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 17217-57-1
Cat. No. B102126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dimethoxy-2,2'-bipyridine
CAS17217-57-1
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1)C2=NC=CC(=C2)OC
InChIInChI=1S/C12H12N2O2/c1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12/h3-8H,1-2H3
InChIKeyIMEVSAIFJKKDAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dimethoxy-2,2'-bipyridine (CAS 17217-57-1): A Versatile Electron-Donating Ligand for Transition Metal Complexes


4,4'-Dimethoxy-2,2'-bipyridine (CAS 17217-57-1), with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol, is a substituted derivative of 2,2'-bipyridine featuring methoxy groups at the 4 and 4' positions . This bidentate ligand is widely utilized in coordination chemistry for the synthesis of transition metal complexes, particularly with ruthenium, osmium, copper, and iridium [1]. The electron-donating methoxy substituents significantly modulate the electronic properties of the metal center, making this ligand valuable for tuning redox potentials, photophysical characteristics, and catalytic activities in applications ranging from electrocatalysis and photovoltaics to green oxidation chemistry .

Why 4,4'-Dimethoxy-2,2'-bipyridine Cannot Be Directly Substituted by Unsubstituted 2,2'-Bipyridine


The presence of electron-donating methoxy groups at the 4 and 4' positions of the bipyridine scaffold fundamentally alters the electronic structure of resulting metal complexes compared to the parent 2,2'-bipyridine ligand. This substitution leads to quantifiable differences in redox potentials, absorption and emission maxima, excited-state lifetimes, and catalytic activities that are critical for specific applications [1]. For instance, the methoxy substituents shift the metal-centered reduction potential to more negative values, enabling operation at lower applied potentials in electrocatalytic systems, a feature that unsubstituted bipyridine cannot replicate [2]. Furthermore, the methoxy group provides a tunable handle for photophysical properties, allowing for fine-tuning of emission wavelengths and lifetimes that are essential for optimizing photochemical and sensing devices [3].

Quantitative Differentiation of 4,4'-Dimethoxy-2,2'-bipyridine Against Key Comparators


Redox Potential Shift in Osmium-Based Enzyme Electrodes

The use of 4,4'-dimethoxy-2,2'-bipyridine (dmo-bpy) as a ligand in osmium redox polymers enables a significantly lower operating potential for glucose oxidation compared to unsubstituted 2,2'-bipyridine. This is a direct, quantifiable advantage in electrochemical biosensor design [1].

Biosensors Electrocatalysis Glucose Oxidation

Enhanced Catalytic Activity in Copper-Catalyzed Aerobic Oxidations

Electron-donating substituents on the bipyridine ring, such as methoxy groups, significantly enhance the catalytic activity of copper complexes in the oxidation of veratryl alcohol with molecular oxygen. This effect is directly compared to unsubstituted and other substituted bipyridines [1].

Catalysis Green Chemistry Alcohol Oxidation

Blue-Shifted Absorption in Copper(I) Photoluminescent Complexes

The incorporation of 4,4'-dimethoxy-2,2'-bipyridine into a heteroleptic copper(I) complex induces a blue shift in the absorption maximum relative to unsubstituted bipyridine analogs, enabling fine-tuning of optical properties for light-emitting applications [1].

Photophysics Luminescence OLED Materials

Quantified RuIII/II Reduction Potential in Asymmetric Ligand Scaffolds

In ruthenium(II) complexes with asymmetric bipyridine ligands, the presence of a methoxy substituent influences the RuIII/II reduction potential. This is compared directly to hydroxy-substituted analogs, providing a quantitative basis for selecting methoxy as a control ligand in proton-coupled electron transfer (PCET) studies [1].

Electrochemistry Proton-Coupled Electron Transfer Ruthenium Complexes

Optimal Research and Industrial Applications for 4,4'-Dimethoxy-2,2'-bipyridine


Electrochemical Biosensors with Enhanced Interference Rejection

Researchers developing implantable glucose sensors or point-of-care diagnostic devices should prioritize 4,4'-dimethoxy-2,2'-bipyridine for the synthesis of osmium-based redox mediators. The ligand enables an operating potential as low as +150 mV vs. SCE, which effectively eliminates electrochemical interference from common biological species like urate and acetaminophen, a direct consequence of the ligand's electron-donating methoxy groups [1]. This is a key differentiator for achieving clinically accurate readings in complex biological matrices.

Green Oxidation Catalysis with Enhanced Activity

In the development of sustainable catalytic processes for alcohol oxidation, particularly in aqueous alkaline media, 4,4'-dimethoxy-2,2'-bipyridine is the ligand of choice for copper-based catalysts. Its strong electron-donating character significantly enhances catalytic activity compared to unsubstituted bipyridine, as demonstrated in the aerobic oxidation of veratryl alcohol [2]. This makes it a strategic building block for optimizing catalyst performance in green chemistry and biomass valorization applications.

Fundamental Proton-Coupled Electron Transfer (PCET) Research

For fundamental studies in PCET chemistry, 4,4'-dimethoxy-2,2'-bipyridine serves as an essential control ligand. It provides electron-donating effects comparable to hydroxy-substituted bipyridines but without the complication of pH-dependent proton transfer. The RuIII/II reduction potential of 0.92 V vs. Ag/AgCl for its ruthenium complex, compared to 0.97 V for the hydroxy analog, allows researchers to isolate and study pure electron transfer processes, a crucial capability for understanding complex PCET mechanisms [3].

Tuning Photophysical Properties in Luminescent Copper(I) Complexes

Scientists designing new materials for OLEDs or luminescent sensors should utilize 4,4'-dimethoxy-2,2'-bipyridine to achieve blue-shifted absorption and emission. The methoxy substituents induce a hypsochromic shift compared to unsubstituted bipyridine ligands, providing a predictable handle for fine-tuning the optical bandgap and emission color of copper(I) complexes [4]. This enables precise spectral engineering for next-generation optoelectronic devices.

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